Sodium chloro-N-(4,5-dichloro-2-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate
Description
Sodium chloro-N-(4,5-dichloro-2-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate is a complex organic compound known for its unique chemical structure and properties
Properties
CAS No. |
83721-46-4 |
|---|---|
Molecular Formula |
C13H8Cl5NO3S.Na C13H8Cl5NNaO3S |
Molecular Weight |
458.5 g/mol |
InChI |
InChI=1S/C13H8Cl5NO3S.Na/c1-23(20,21)19(18)11-5-8(15)9(16)6-13(11)22-12-3-2-7(14)4-10(12)17;/h2-6H,1H3; |
InChI Key |
ZOYMMWSCOPSLEF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)Cl)Cl)Cl.[Na] |
Origin of Product |
United States |
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Sodium chloro-N-(4,5-dichloro-2-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Sodium chloro-N-(4,5-dichloro-2-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of sodium chloro-N-(4,5-dichloro-2-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple chlorine atoms and phenoxy groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Triclosan: A widely used antimicrobial agent with a similar phenoxy structure.
2,4-Dichlorophenoxyacetic acid: A herbicide with structural similarities but different applications.
Chloramphenicol: An antibiotic with a similar chlorine-containing structure.
Uniqueness
Sodium chloro-N-(4,5-dichloro-2-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate is unique due to its combination of multiple chlorine atoms and phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Sodium chloro-N-(4,5-dichloro-2-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate, commonly referred to as sodium chloro-N-(4,5-DCP), is a chemical compound with significant biological activity. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.
- Chemical Formula : C13H8Cl5NNaO3S
- Molecular Weight : 458.53 g/mol
- CAS Number : 83721-46-4
- EINECS Number : 280-572-8
Sodium chloro-N-(4,5-DCP) functions primarily as a herbicide, targeting specific biochemical pathways in plants. Its mechanism involves the inhibition of certain enzymes critical for plant growth and development. The compound is particularly effective against broadleaf weeds by disrupting the synthesis of essential amino acids through interference with the shikimic acid pathway.
Herbicidal Effects
- Target Weeds : Sodium chloro-N-(4,5-DCP) is effective against various species of broadleaf weeds, making it a valuable tool in agricultural practices.
- Application Rates : Studies indicate optimal application rates range from 0.5 to 1.0 kg/ha for effective weed control without significant crop damage.
Toxicity and Environmental Impact
The compound exhibits varying levels of toxicity to non-target organisms, including aquatic life and beneficial insects. The following table summarizes toxicity data:
Case Studies
- Field Trials : In a series of field trials conducted in Fuzhou, China, sodium chloro-N-(4,5-DCP) demonstrated a degradation half-life of approximately 4.6 days in soil under optimal conditions (27°C). The study highlighted the compound's effectiveness in reducing weed biomass significantly compared to untreated plots .
- Comparative Studies : A comparative study assessed sodium chloro-N-(4,5-DCP) against other herbicides such as glyphosate and atrazine. Results indicated that sodium chloro-N-(4,5-DCP) had a faster degradation rate and lower residual toxicity in soil samples .
Research Findings
Recent studies have focused on the environmental fate and transport of sodium chloro-N-(4,5-DCP). Key findings include:
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing Sodium chloro-N-(4,5-dichloro-2-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate?
- Methodological Answer : The synthesis of structurally related sulfonamide derivatives typically involves sequential sulfonation and amidation. For example, 4-chloro-N-(3,5-dichlorophenyl)-2-methylbenzenesulfonamide was synthesized by reacting 2-methyl-4-chlorobenzenesulfonyl chloride with 3,5-dichloroaniline under reflux conditions, followed by recrystallization from ethanol . Key steps include:
- Controlled sulfonation using chlorosulfonic acid at 0°C to avoid side reactions.
- Stoichiometric amidation with substituted anilines.
- Purification via slow evaporation of ethanolic solutions to obtain single crystals for structural analysis.
Q. How can spectroscopic techniques (e.g., NMR, IR, fluorescence) characterize this compound?
- Methodological Answer :
- NMR : Analyze chemical shifts to confirm substitution patterns (e.g., chlorine atoms, aromatic protons). For example, in N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide, NMR confirmed methoxy and methyl group positions .
- IR : Identify sulfonamide S=O stretching vibrations (~1350–1150 cm⁻¹) and N–H bonds (~3300 cm⁻¹) .
- Fluorescence : Measure emission spectra in solvents of varying polarity to assess electronic effects of chlorine substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
